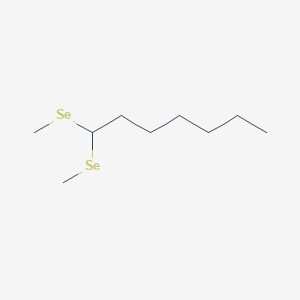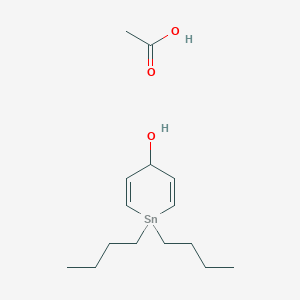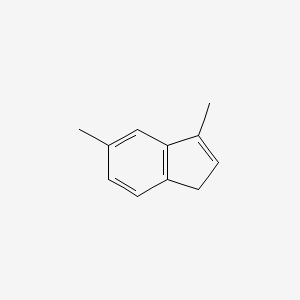
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester is a chemical compound belonging to the indole family. Indoles are nitrogen-based heterocyclic compounds that are widely recognized for their biological and pharmaceutical activities. This particular compound is characterized by the presence of a cyanomethyl group and a methyl group attached to the indole ring, along with an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester typically involves the acylation of indole derivatives. One common method involves the reaction of indole with aryl chloroformate in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at room temperature . The intermediates are often prepared by esterification reactions involving bis(trichloromethyl)carbonate and substituted phenols in chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The presence of the cyanomethyl and methyl groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester
- 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, methyl ester
- 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, propyl ester
Uniqueness
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester is unique due to its specific substitution pattern on the indole ring. The combination of the cyanomethyl and methyl groups, along with the ethyl ester functional group, imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
54124-38-8 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
ethyl 2-(cyanomethyl)-3-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(8-9-15)10(2)11-6-4-5-7-13(11)16/h4-7H,3,8H2,1-2H3 |
Clé InChI |
OYBXGJZANYAGSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C2=CC=CC=C2C(=C1CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


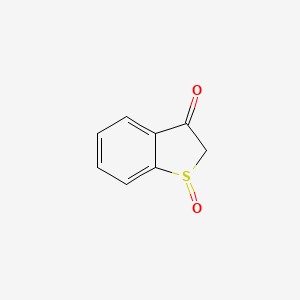
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
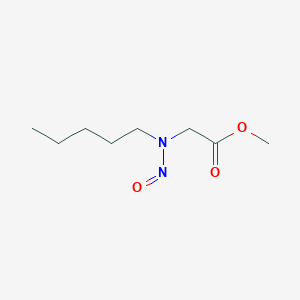
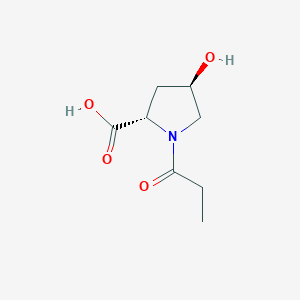
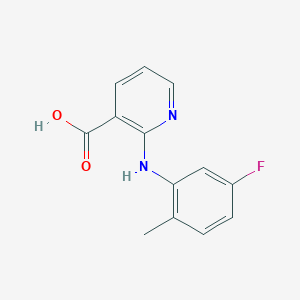
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
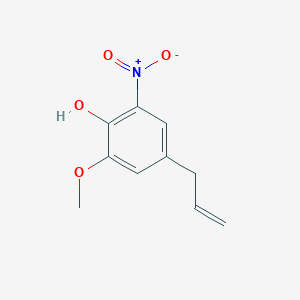
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)

